molecular formula C13H22BClN2O2 B2387917 2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl CAS No. 1630082-11-9

2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl

Cat. No.: B2387917
CAS No.: 1630082-11-9
M. Wt: 284.59
InChI Key: QKGTYOKKQHKHQB-UHFFFAOYSA-N
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Description

2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl is a boronic ester derivative featuring a pyridine core substituted with a dimethylamino group at the 2-position and a pinacol-protected boronic acid moiety at the 4-position. The HCl salt form enhances stability and solubility in polar solvents, making it valuable in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications .

Properties

IUPAC Name

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O2.ClH/c1-12(2)13(3,4)18-14(17-12)10-7-8-15-11(9-10)16(5)6;/h7-9H,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBILTNLBMDRGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl typically involves the reaction of 2-(Dimethylamino)pyridine with boronic acid derivatives under specific conditions. One common method includes the use of pinacol as a protecting group for the boronic acid, which helps in stabilizing the compound during the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out under controlled conditions using palladium catalysts and appropriate solvents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various boronic acid derivatives and substituted pyridine compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Organic Chemistry

The primary application of 2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl is in organic synthesis through Suzuki-Miyaura coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl and vinyl halides and boronic acids or esters. The compound serves as a boron source, facilitating the synthesis of complex organic molecules.

Key Reaction Mechanism :

  • Transmetalation : The boronic ester reacts with a palladium catalyst.
  • Reductive Elimination : This step results in the formation of the desired biaryl product.

Pharmaceutical Development

In medicinal chemistry, this compound is instrumental in synthesizing bioactive molecules and drug candidates. Its ability to form stable carbon-carbon bonds makes it valuable for creating complex structures that can interact with biological targets.

Case Study :
A study demonstrated the use of this compound in synthesizing potential anti-cancer agents through targeted modifications of existing pharmaceutical frameworks .

Material Science

The compound is also utilized in producing various materials with specific properties, such as polymers and nanomaterials. Its reactivity allows for the functionalization of materials, enhancing their performance in applications like electronics and catalysis.

In industrial settings, this compound is employed for large-scale syntheses involving palladium-catalyzed reactions. The compound's stability under various conditions makes it suitable for high-throughput screening processes in drug discovery and development.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The compound facilitates the formation of carbon-carbon bonds by acting as a nucleophile that transfers its organic group to a palladium catalyst, which then forms a new carbon-carbon bond with an electrophilic partner .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s reactivity and applications are influenced by the electronic and steric properties of its substituents. Key structural analogs include:

Compound Substituent Electronic Effect Key Applications References
2-(Dimethylamino)pyridine-4-boronic ester-HCl -N(CH₃)₂ (2-position) Electron-donating Drug discovery, ligand synthesis
2-Aminopyridine-5-boronic acid pinacol ester -NH₂ (2-position) Electron-donating Heterocycle synthesis
2-Piperazinopyridine-4-boronic acid pinacol ester -Piperazinyl (2-position) Moderate donating Pharmaceutical intermediates
2-Bromopyridine-4-boronic acid pinacol ester -Br (2-position) Electron-withdrawing Cross-coupling reactions
Pyridine-4-boronic acid pinacol ester No substituent Neutral General Suzuki couplings

Key Observations :

  • Electron-donating groups (e.g., -N(CH₃)₂, -NH₂) enhance nucleophilicity, accelerating coupling reactions in electron-deficient aryl halides .
  • Electron-withdrawing groups (e.g., -Br) reduce reactivity but improve stability in harsh conditions .
  • Piperazinyl derivatives are used in bioactive molecule synthesis but require complex synthetic routes, increasing cost .

Physical Properties and Solubility

Compound Melting Point (°C) Solubility Form References
2-(Dimethylamino)pyridine-4-boronic ester-HCl Not reported Likely polar-soluble (HCl salt) Solid (HCl salt)
2-Aminopyridine-5-boronic acid pinacol ester 132–135 Moderate in organic solvents Solid
Pyridine-4-boronic acid pinacol ester 150–152 Insoluble in water Solid
2-Chloro-5-methoxypyridine-4-boronic ester Not reported Soluble in THF, DMF Solid

Key Observations :

  • The HCl salt form of the target compound likely improves aqueous solubility compared to neutral boronic esters .
  • Halogenated analogs (e.g., chloro, bromo) exhibit better solubility in aprotic solvents .

Cost and Availability

Compound Price (USD) Availability Synthesis Complexity References
2-(Dimethylamino)pyridine-4-boronic ester-HCl Not reported Commercial Moderate
2-Aminopyridine-5-boronic acid pinacol ester ~22,200 JPY/g Limited High
2-(Trifluoromethyl)pyrimidine-5-boronic ester $409/250 mg On stock High

Key Observations :

  • Piperazine-containing analogs are costlier due to multi-step synthesis .
  • Halogenated derivatives are more affordable but less reactive .

Biological Activity

2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a dimethylamino group and a boronic acid moiety, which is critical for its biological activity. The pinacol ester form enhances its stability and solubility in biological systems.

The biological activity of this compound primarily involves its interaction with various biomolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and leading to downstream biological effects.
  • Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Antimicrobial Properties : Investigations have shown that it possesses antimicrobial activity against various pathogens, making it a candidate for antibiotic development.
  • Anticancer Effects : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms.
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from damage, potentially useful in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
NeuroprotectiveReduction in oxidative stress

Case Studies

Several case studies have explored the biological effects of this compound:

  • Case Study 1 : A study evaluated its antimicrobial efficacy against Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential as a therapeutic agent in treating infections .
  • Case Study 2 : In vitro experiments on human cancer cell lines demonstrated that the compound inhibited cell proliferation by inducing apoptosis at IC50 values ranging from 20 to 30 µM, highlighting its potential in cancer therapy .
  • Case Study 3 : Research into neuroprotective effects showed that the compound reduced neuronal cell death induced by oxidative stress by approximately 40% compared to untreated controls, indicating promise for neurodegenerative disease applications .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(dimethylamino)pyridine-4-boronic acid pinacol ester-HCl?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A representative method involves coupling a boronic ester precursor with a halogenated pyridine derivative using a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base such as Na₂CO₃ in a mixed solvent system (e.g., acetonitrile/water) at 70–110°C . For boronic ester formation, pinacol is often used to protect the boronic acid group under anhydrous conditions. Post-synthesis, HCl is introduced to protonate the dimethylamino group, forming the hydrochloride salt. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended .

Q. How should this compound be stored to ensure stability?

Storage at ambient temperatures in a desiccator is advised to prevent hydrolysis of the boronic ester moiety. The compound’s melting point (mp) range (100–114°C for analogous pinacol esters ) suggests sensitivity to elevated temperatures. Avoid prolonged exposure to moisture or acidic/basic conditions, which may degrade the boronate group .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Confirm the boronic ester’s presence via ¹¹B NMR (δ ~30 ppm) and ¹H/¹³C NMR for aromatic and dimethylamino protons.
  • HPLC-MS : Monitor purity and detect potential byproducts (e.g., deboronation products).
  • Elemental analysis : Verify stoichiometry of the hydrochloride salt .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling yields with this boronic ester?

Key factors include:

  • Catalyst selection : Pd(OAc)₂ with Xantphos as a ligand improves reactivity for sterically hindered substrates .
  • Solvent system : Use degassed toluene/ethanol (3:1) to minimize side reactions.
  • Base choice : Cs₂CO₃ enhances coupling efficiency in anhydrous conditions compared to Na₂CO₃ .
  • Temperature control : Maintain 80–100°C to balance reaction rate and boronate stability .

Q. How do structural modifications impact reactivity in cross-coupling reactions?

The dimethylamino group at the 2-position introduces electron-donating effects, potentially accelerating transmetallation but increasing steric hindrance. Comparative studies with analogs (e.g., 2-aminopyridine-5-boronic acid pinacol ester, mp 132–135°C ) suggest that substituent positioning affects both reaction kinetics and product regioselectivity. Computational modeling (DFT) can predict electronic effects on boron retention .

Q. What strategies mitigate boron retention issues during purification?

  • Acidic workup : Use dilute HCl (0.1 M) to protonate the dimethylamino group, reducing boron leaching.
  • Solid-phase extraction : Employ C18 cartridges to separate the target compound from boronic acid byproducts.
  • Recrystallization : Optimize solvent polarity (e.g., DCM/hexane) to isolate the hydrochloride salt .

Q. How can researchers address contradictory data in cross-coupling efficiency reports?

Discrepancies often arise from:

  • Substrate quality : Impurities in the boronic ester (e.g., free boronic acid) reduce yields. Validate purity via ¹¹B NMR .
  • Catalyst lot variability : Screen multiple Pd catalyst batches for consistent activity.
  • Oxygen sensitivity : Use Schlenk-line techniques for oxygen-sensitive reactions .

Methodological Considerations

Q. What safety precautions are essential when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles are mandatory.
  • Ventilation : Use a fume hood due to potential release of HCl vapor.
  • Carcinogen risks : Adhere to California Proposition 65 guidelines (e.g., avoid inhalation/ingestion) .

Q. How can researchers validate the compound’s role in drug discovery workflows?

  • Kinetic solubility assays : Test in PBS (pH 7.4) and simulated gastric fluid to assess bioavailability.
  • Stability profiling : Monitor degradation under physiological conditions (37°C, 5% CO₂) via LC-MS .

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